7-epi Cefepime Disulfate
Description
7-epi Cefepime Disulfate is a stereoisomeric impurity of cefepime, a fourth-generation cephalosporin antibiotic. The "7-epi" designation indicates an epimeric configuration at the 7th position of the cephem nucleus, altering its spatial orientation compared to the parent compound . This structural modification impacts its antimicrobial activity and pharmacokinetic properties. The disulfate form enhances solubility and stability, making it relevant in pharmaceutical quality control and analytical standardization . While cefepime is widely used for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, the 7-epi variant is primarily studied as a degradation product or impurity during synthesis .
Properties
Molecular Formula |
C₁₉H₂₄N₆O₅S₂ ·2[H₂SO₄] |
|---|---|
Molecular Weight |
480.5619616 |
Synonyms |
(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((1-methylpyrrolidin-1-ium-1-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Disulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Mechanistic Insights :
Pharmacokinetics and Toxicity
Table 2: Pharmacokinetic Parameters
- Critical Notes: Cefepime’s neurotoxicity (e.g., encephalopathy) correlates with elevated plasma levels in renal impairment, necessitating dose adjustments . 7-epi Cefepime’s toxicity profile remains uncharacterized but warrants caution due to structural resemblance .
Stability and Formulation Challenges
- Liposomal Encapsulation: Liposomal cefepime exhibits rapid drug leakage (97% loss in 24 hours with 10 mM cholesterol), outperformed by ceftazidime (98% loss under similar conditions) . The disulfate form of cefepime improves aqueous solubility, critical for intravenous formulations .
Synergy and Combination Therapies
Table 3: Combination Efficacy Against Resistant Pathogens
- Immunomodulatory Effects: Cefepime and ceftazidime reduce PD-L1 expression in tumor cells, enhancing DNA-damaging agents’ efficacy .
Q & A
Q. What ethical and data management protocols are essential for multi-center trials involving this compound?
- Methodological Answer: Implement centralized data anonymization with pseudonymization keys stored separately. Train site investigators on GDPR/IRB compliance. Use REDCap or similar platforms for audit trails. Predefine data-sharing agreements in appendices to address ownership and secondary use .
Methodological Guidance for Data Interpretation
- Cross-Validation : Always corroborate findings using multiple assays (e.g., MEKC vs. LC-MS for drug levels) .
- Bias Mitigation : Use risk-of-bias tools (ROB-2) for clinical data and publish negative results to avoid publication bias .
- Reproducibility : Document experimental protocols in appendices, including equipment specifications and raw data repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
